molecular formula C10H10BrF3O2 B8124583 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene

2-Bromo-1-propoxy-4-trifluoromethoxy-benzene

Cat. No.: B8124583
M. Wt: 299.08 g/mol
InChI Key: IGCOXAOUBZXPHW-UHFFFAOYSA-N
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Description

2-Bromo-1-propoxy-4-trifluoromethoxy-benzene is an organic compound with the molecular formula C10H10BrF3O2. It is a brominated aromatic ether, characterized by the presence of a bromine atom, a propoxy group, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene typically involves the bromination of a suitable precursor, followed by the introduction of the propoxy and trifluoromethoxy groups. One common method involves the reaction of 2-bromo-4-trifluoromethoxy-phenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-propoxy-4-trifluoromethoxy-benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethoxy group can be reduced to a trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of trifluoromethyl derivatives.

Scientific Research Applications

2-Bromo-1-propoxy-4-trifluoromethoxy-benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-propoxy-4-trifluoromethoxy-benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trifluoromethoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The propoxy group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-propoxy-4-trifluoromethoxy-benzene is unique due to the combination of the bromine atom, propoxy group, and trifluoromethoxy group on the benzene ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-1-propoxy-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCOXAOUBZXPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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